molecular formula C21H21N5O6 B1668667 (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid CAS No. 5854-11-5

(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Cat. No. B1668667
CAS RN: 5854-11-5
M. Wt: 439.4 g/mol
InChI Key: UQFCLENKCDVITL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB 3705 is a bio-active chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazoloquinazolines Development : A study by Peet and Huber (1993) discussed the synthesis of pyrazoloquinazolines from 2-aminobenzoylhydrazine, which is a related compound to (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid (Peet & Huber, 1993).
  • Novel Synthesis Methods : Gavin, Annor-Gyamfi, and Bunce (2018) explored the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters, which may provide insights into the synthetic pathways of similar compounds (Gavin, Annor-Gyamfi, & Bunce, 2018).

Potential Therapeutic Applications

  • Antibacterial and Antimicrobial Activity : Debnath and Manjunath (2011) reported on the synthesis of various substituted quinazolinone compounds, including (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, and their significant antibacterial activities (Debnath & Manjunath, 2011).
  • Anticonvulsant Activity : Noureldin et al. (2017) demonstrated that certain quinazolinone derivatives show good anticonvulsant activity, suggesting potential therapeutic applications for similar compounds (Noureldin et al., 2017).

Molecular Interactions and Mechanisms

  • Binding Mode Assessment : Tochowicz et al. (2013) assessed the binding mode of a related compound, N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid, as a thymidylate synthase inhibitor, providing insights into the molecular interactions of similar quinazolinone compounds (Tochowicz et al., 2013).

properties

CAS RN

5854-11-5

Product Name

(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)/t16-/m0/s1

InChI Key

UQFCLENKCDVITL-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB 3705;  CB-3705;  CB3705;  5,8-Dideazafolic acid.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

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